REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([CH3:10])=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH2:12]=[O:13].[C:14]([O-:17])([O-])=O.[K+].[K+].[O-2].[O-2].[O-2].[Al+3].[Al+3]>CS(C)=O>[CH3:11][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][C:7]=1[CH:10]([CH2:14][OH:17])[CH2:12][OH:13] |f:2.3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
catalyst
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
K+
|
Quantity
|
2.89 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylsilyl ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under nitrogen at 20°-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst had been prepared
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |